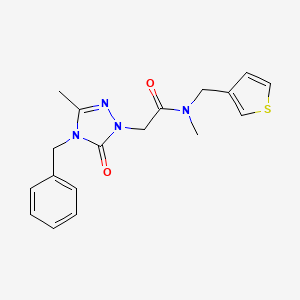

![molecular formula C18H21N5OS B5554036 6-甲基-2-({4-[(2-甲基-1,3-噻唑-4-基)甲基]-1-哌嗪基}羰基)咪唑并[1,2-a]吡啶](/img/structure/B5554036.png)

6-甲基-2-({4-[(2-甲基-1,3-噻唑-4-基)甲基]-1-哌嗪基}羰基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine often involves multi-step reactions, starting from simple precursors. A common approach includes the formation of the imidazo[1,2-a]pyridine core, followed by functionalization with the appropriate thiazole and piperazine derivatives. Techniques such as copper-catalyzed cross-coupling reactions are crucial for the regioselective introduction of substituents into the heterocyclic framework (Lei et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, providing detailed information on the arrangement of atoms and the geometry of the molecule. The imidazo[1,2-a]pyridine and thiazole components contribute to the compound's planarity, while the piperazine ring introduces a flexible, saturated element into the structure, affecting the molecule's overall conformation (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. The imidazo[1,2-a]pyridine core is reactive towards nucleophiles and electrophiles, enabling various chemical transformations, such as N-alkylation, halogenation, and acylation. The presence of the thiazole and piperazine rings further diversifies the chemical behavior, allowing for reactions typical to these moieties, such as S-alkylation of the thiazole and acylation of the piperazine nitrogen atoms (Rateb, 2014).

Physical Properties Analysis

The physical properties of 6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. The planarity and hydrogen bonding capability of the imidazo[1,2-a]pyridine core contribute to its solid-state structure and solubility characteristics. The inclusion of a piperazine moiety influences the compound's flexibility and may enhance solubility in organic solvents (Kapoor et al., 2011).

Chemical Properties Analysis

The compound's chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by its heterocyclic structure. The imidazo[1,2-a]pyridine part can act as a weak base, engaging in protonation-deprotonation equilibria. The electron-withdrawing effect of the thiazole and the electron-donating nature of the piperazine ring modulate the compound's overall electronic properties, affecting its reactivity patterns (Cao et al., 2014).

科学研究应用

合成和化学性质

- 结构与指定化合物密切相关的化合物已出于各种科学目的被合成。例如,新型吡啶和稠合吡啶衍生物已制备用于计算机模拟分子对接筛选,并评估了其抗菌和抗氧化活性,展示了吡啶基化合物的多功能性在药物化学中的应用 (Flefel 等人,2018)。类似地,通过碱催化的环转化合成芳基系链咪唑并[4,5-b]吡嗪-2-酮,突出了咪唑-吡啶衍生物的化学反应性和潜在应用领域 (Pratap 等人,2007)。

分子对接和抗菌活性

- 对吡啶衍生物的研究,包括探索其分子对接和针对各种病原体的体外筛选,强调了这些化合物在开发新治疗剂中的潜力。这一研究领域对于发现针对疾病具有特定作用机制的新药至关重要 (E. M. Flefel 等人,2018)。

抗癌活性

- 哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物的合成及其抗癌活性评价代表了开发新型抗癌剂的持续努力。对各种癌细胞系表现出良好活性的化合物突出了结构相似的化合物在肿瘤学研究中的潜在治疗益处 (Kumar 等人,2013)。

酶抑制和生物学评价

- 咪唑并[1,2-a]吡啶-3-甲酰胺衍生物的设计和合成,对耐药和耐药结核分枝杆菌菌株具有相当大的活性,展示了这些化合物在解决结核病等全球健康挑战中的潜力 (Lv 等人,2017)。

属性

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS/c1-13-3-4-17-20-16(11-23(17)9-13)18(24)22-7-5-21(6-8-22)10-15-12-25-14(2)19-15/h3-4,9,11-12H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWFSRUCPWIDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)CC4=CSC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)

![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)

![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)

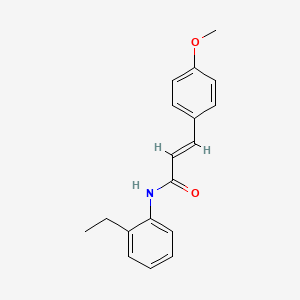

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B5553980.png)

![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)

![2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)